3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 852933-45-0 . It has a molecular weight of 302.42 and its IUPAC name is 3-ethyl-5-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno [2,3-d]pyrimidin-4 (1H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2OS2/c1-3-17-14 (18)11-9 (2)12 (10-7-5-4-6-8-10)20-13 (11)16-15 (17)19/h4-8H,3H2,1-2H3, (H,16,19) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
The compound has a molecular weight of 302.41 . Unfortunately, specific physical and chemical properties like density, melting point, and boiling point are not available in the retrieved data.Scientific Research Applications
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Compounds displayed potent anticancer activity comparable to that of doxorubicin against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Cytotoxic Activity
Novel 4-thiopyrimidine derivatives were synthesized and their molecular structures studied. These compounds demonstrated cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and various cancer cell lines, providing insights into their potential as cancer therapy agents (Stolarczyk et al., 2018).
Green Synthesis
A catalytic four-component reaction offers a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the potential for environmentally friendly methodologies in creating pharmacologically relevant compounds (Shi et al., 2018).
Antimicrobial and Anti-inflammatory Activities
Thieno[2,3-d]pyrimidine derivatives have been explored for antimicrobial and anti-inflammatory properties, indicating their potential as bioactive compounds for treating infections and inflammation (Srivastava & Das, 2009).
Nonlinear Optical (NLO) Properties
Thiopyrimidine derivatives have been studied for their NLO properties, suggesting applications in the fields of medicine and nonlinear optics. This includes the exploration of their electronic, linear, and nonlinear optical behavior through DFT/TDDFT studies (Hussain et al., 2020).
Antifolates and DHFR Inhibitors
Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has been conducted for their potential as antifolates and dihydrofolate reductase (DHFR) inhibitors, showing promise as antitumor agents (Gangjee et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-ethyl-5-methyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-17-14(18)11-9(2)12(10-7-5-4-6-8-10)20-13(11)16-15(17)19/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEDJVIEAUEBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC(=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.